molecular formula C12H11BrN2O2 B13554198 ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate

ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B13554198
M. Wt: 295.13 g/mol
InChI Key: CHYXWZYAFLHHON-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a bromine atom at the 4-position, a phenyl group at the 1-position, and an ethyl ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form the intermediate pyrazolone, which is then brominated using bromine or N-bromosuccinimide (NBS) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, reduced or oxidized derivatives, and fused heterocyclic compounds. These products can have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and selectivity for its targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 4-bromo-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-10(13)8-15(14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

CHYXWZYAFLHHON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Br)C2=CC=CC=C2

Origin of Product

United States

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